N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide
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Overview
Description
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a propan-2-yl group, and an isopropoxybenzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides and base catalysts.
Formation of the Isopropoxybenzamide Moiety: This step involves the reaction of isopropoxybenzoic acid with appropriate amines under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may produce amines.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been explored for its potential antimicrobial and anti-HIV properties. It has shown promising activity against various microbial strains and HIV enzymes.
Biochemistry: It has been studied for its ability to inhibit monophenolase activity, which is involved in melanin synthesis.
Pharmaceutical Sciences: Researchers have investigated its potential as a therapeutic agent for various diseases, including microbial infections and viral diseases.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anti-HIV Activity: It binds to HIV enzymes, preventing viral replication and reducing viral load.
Monophenolase Inhibition: The compound inhibits monophenolase enzymes, reducing melanin synthesis and potentially treating hyperpigmentation disorders.
Comparison with Similar Compounds
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide can be compared with other furan derivatives and benzamide compounds:
Furan Derivatives: Similar compounds include furan-2-carboxamide and furan-3-carboxamide, which also exhibit antimicrobial and antiviral properties.
Benzamide Compounds: Compounds like N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide share structural similarities and have been studied for their biological activities.
The uniqueness of this compound lies in its combined furan and benzamide moieties, which contribute to its diverse chemical reactivity and broad range of applications.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(2)21-16-6-4-15(5-7-16)17(19)18-13(3)10-14-8-9-20-11-14/h4-9,11-13H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFSBDWLJDVQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(C)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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